An In-depth Technical Guide to 2-(N-Morpholino)ethyl Methacrylate: Properties, Synthesis, and Applications in Drug Delivery
An In-depth Technical Guide to 2-(N-Morpholino)ethyl Methacrylate: Properties, Synthesis, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA) is a functional methacrylate monomer that has garnered significant attention in the field of biomaterials and drug delivery. Its unique chemical structure, featuring a tertiary amine within a morpholino group, imparts desirable properties such as hydrophilicity and pH-sensitivity.[1] Polymers derived from MEMA, particularly poly(2-(N-Morpholino)ethyl methacrylate) (PMEMA), are classified as "smart" polymers due to their ability to respond to environmental pH changes. This characteristic makes them highly valuable for the development of controlled drug release systems, among other biomedical applications.[2] This technical guide provides a comprehensive overview of the core properties of MEMA, detailed experimental protocols, and its applications in drug delivery, with a focus on data-driven insights for researchers and drug development professionals.
Physicochemical Properties of 2-(N-Morpholino)ethyl Methacrylate
MEMA is a colorless to light yellow liquid at room temperature.[3] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in polymer synthesis and material design.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₇NO₃ | [3][4] |
| Molecular Weight | 199.25 g/mol | [3][4] |
| Boiling Point | 81 °C at 1 mmHg | [3] |
| Density | 1.045 g/mL | [3] |
| Refractive Index | 1.4700 - 1.4740 | [3] |
| Appearance | Colorless to light yellow to light red clear liquid | [3] |
| CAS Number | 2997-88-8 | [3] |
Synthesis and Polymerization
Synthesis of 2-(N-Morpholino)ethyl Methacrylate Monomer
While commercially available, MEMA can be synthesized in the laboratory via esterification. A common method involves the reaction of 2-(morpholino)ethanol with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of MEMA
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Materials: 2-(morpholino)ethanol, methacryloyl chloride, triethylamine (B128534) (or another suitable base), an inert solvent (e.g., dichloromethane (B109758) or THF), and an inhibitor (e.g., hydroquinone) to prevent premature polymerization.
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Procedure:
-
Dissolve 2-(morpholino)ethanol and triethylamine in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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Slowly add methacryloyl chloride dropwise to the cooled solution under constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
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The resulting mixture will contain the MEMA product and triethylamine hydrochloride salt. The salt can be removed by filtration.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any remaining acid and base.
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Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation to obtain pure MEMA. Add a small amount of inhibitor to the purified monomer for storage.
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Polymerization of 2-(N-Morpholino)ethyl Methacrylate
MEMA can be polymerized through various techniques, with free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common for creating well-defined polymers for biomedical applications.
Experimental Protocol: Free Radical Polymerization of MEMA
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Materials: MEMA monomer, a free radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., toluene, 1,4-dioxane).
-
Procedure:
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Dissolve the desired amount of MEMA and AIBN in the solvent in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
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Heat the reaction mixture to the desired temperature (typically 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.
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Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
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Terminate the polymerization by cooling the reaction mixture and exposing it to air.
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Precipitate the resulting polymer (PMEMA) in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dry it under vacuum.
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Experimental Protocol: RAFT Polymerization of MEMA
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Materials: MEMA monomer, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), a free radical initiator (e.g., AIBN or ACVA), and a solvent.
-
Procedure:
-
Combine the MEMA monomer, RAFT agent, and initiator in the chosen solvent in a reaction vessel. The molar ratio of monomer to RAFT agent will determine the target molecular weight.
-
De-gas the mixture thoroughly using freeze-pump-thaw cycles.
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Heat the reaction to the appropriate temperature (typically 60-80 °C) under an inert atmosphere.
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Monitor the polymerization progress by taking samples at different time points and analyzing them by techniques like NMR for monomer conversion and GPC for molecular weight and polydispersity.
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Once the desired conversion is reached, stop the reaction by cooling and exposing it to air.
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Isolate the polymer by precipitation in a suitable non-solvent and dry it under vacuum.
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Characterization of Poly(2-(N-Morpholino)ethyl Methacrylate)
The synthesized PMEMA should be thoroughly characterized to determine its molecular weight, molecular weight distribution (polydispersity), and chemical structure.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer and can be used to determine the degree of polymerization. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, confirming the polymerization of the methacrylate group. |
pH-Responsive Properties and Drug Delivery Applications
The tertiary amine in the morpholino group of MEMA is responsible for the pH-responsive behavior of its polymers. At low pH, the amine group becomes protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell and become hydrophilic. As the pH increases above the polymer's pKa, the amine groups are deprotonated, the polymer becomes more hydrophobic, and it collapses or shrinks. This transition is crucial for the design of drug delivery systems that can release their payload in response to specific pH environments, such as those found in tumor tissues or within endosomes.
While the precise pKa of the PMEMA homopolymer is not widely reported, a study on copolymers of MEMA and 2-(dimethylamino)ethyl methacrylate (DMAEMA) suggests a pKa of 6.2 for the MEMA component in the copolymer.[5] This value indicates that PMEMA-based materials are likely to exhibit a sharp pH transition around the physiological pH range, making them suitable for targeted drug delivery.
Synthesis of pH-Responsive Hydrogels for Drug Delivery
Experimental Protocol: Synthesis of a PMEMA-based Hydrogel
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Materials: MEMA monomer, a cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate - EGDMA), a free radical initiator, and a solvent (e.g., a mixture of water and ethanol).
-
Procedure:
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Prepare a solution of MEMA, EGDMA, and the initiator in the chosen solvent.
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Pour the solution into a mold (e.g., between two glass plates with a spacer).
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Initiate polymerization, for example, by UV irradiation if a photoinitiator is used, or by heating.
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After polymerization is complete, remove the resulting hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.
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The hydrogel can then be dried for drug loading studies.
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In Vitro Drug Release Studies
Experimental Protocol: Drug Loading and Release
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Drug Loading: Swell a pre-weighed, dried hydrogel in a solution of the drug at a pH where the hydrogel is in its swollen state. The amount of drug loaded can be determined by measuring the change in drug concentration in the supernatant using UV-Vis spectroscopy.
-
Drug Release:
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Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline - PBS) at a specific pH.
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At predetermined time intervals, withdraw aliquots of the release medium and replace them with fresh medium to maintain sink conditions.
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Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Repeat the experiment at different pH values to evaluate the pH-dependent release profile.
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Biological Properties and Interactions
Polymers containing tertiary amine groups, such as PMEMA, are known to interact with biological systems. Their cationic nature at physiological pH can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.[6] This property is advantageous for intracellular drug delivery.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
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Cell Culture: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate and allow them to adhere overnight.
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Treatment: Expose the cells to different concentrations of the PMEMA-based material (e.g., nanoparticles or dissolved polymer) for a specific duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the resulting solution using a microplate reader at a wavelength of around 570 nm.
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Analysis: Calculate the cell viability as a percentage of the untreated control cells.
Visualizing Workflows and Relationships
Experimental Workflow for Hydrogel-based Drug Delivery
Caption: Workflow for developing MEMA-based hydrogels for drug delivery.
pH-Responsive Behavior of PMEMA
Caption: pH-responsive mechanism of PMEMA leading to drug release.
Conclusion
2-(N-Morpholino)ethyl methacrylate is a versatile monomer for the creation of advanced biomaterials with tunable properties. Its pH-responsive nature makes it an excellent candidate for the development of sophisticated drug delivery systems that can provide targeted and controlled release of therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of MEMA-based polymers in their work. Further research into the precise biological interactions and in vivo performance of these materials will continue to expand their utility in the biomedical field.
References
- 1. polysciences.com [polysciences.com]
- 2. Physicochemical Properties and Biological Performance of Polymethacrylate Based Gene Delivery Vector Systems: Influence of Amino Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-N-Morpholinoethyl methacrylate | 2997-88-8 [chemicalbook.com]
- 4. 2-Morpholinoethyl methacrylate | C10H17NO3 | CID 76343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tertiary-Amine Functionalized Polyplexes Enhanced Cellular Uptake and Prolonged Gene Expression | PLOS One [journals.plos.org]
